molecular formula C49H91N15O15 B610160 Polymyxin D2 CAS No. 34167-45-8

Polymyxin D2

Cat. No.: B610160
CAS No.: 34167-45-8
M. Wt: 1130.35
InChI Key: AMOWTOQDROFIIR-ALESKEBOSA-N
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Description

Polymyxin D2 is a cationic lipopeptide antibiotic active against many species of Gram-negative bacteria.

Scientific Research Applications

Revival and Optimization of Polymyxins

Polymyxins, including Polymyxin D2, have seen a revival as a last-resort treatment for multidrug-resistant Gram-negative bacteria, particularly in strains like Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacterales. Research efforts have significantly advanced the understanding of their chemical, microbiological, pharmacokinetic/pharmacodynamic, and toxicological properties. Notably, new dosage regimens for colistin have been developed, and clinical trials are underway to optimize the use of Polymyxin B, highlighting efforts to improve their clinical utility against "superbugs" (Nang et al., 2021).

Pharmacokinetics of Polymyxins

Studies have examined the population pharmacokinetics of polymyxins, such as Polymyxin B, to understand the factors influencing their pharmacokinetic variability. This knowledge is crucial for optimizing the clinical use of polymyxins, including this compound (Manchandani et al., 2018).

Mechanisms of Polymyxin Resistance

Research has focused on understanding the mechanisms of resistance to polymyxins in bacteria. This includes studying both acquired and intrinsic resistance in various bacterial strains, which is essential for developing strategies to counteract resistance and improve the efficacy of polymyxins (Olaitan et al., 2014).

Polymyxin Delivery Systems

Advancements have been made in developing various polymyxin delivery systems to improve bioavailability and reduce drug toxicity. This includes exploring systems like polymer particles, liposomes, and conjugates, which protect polymyxin molecules from physiological and pathological factors, thereby enhancing their efficacy and safety (Dubashynskaya et al., 2020).

Clinical Use and Resistance

Studies have also focused on the clinical outcomes of using polymyxins, like Polymyxin B, against multidrug-resistant pathogens. This research is essential for evaluating their efficacy and safety in treating infections caused by these pathogens (Mattos et al., 2019).

Direct Effects on Immune Cells

Polymyxin B has been shown to induce functional and molecular modifications in human dendritic cells, which are characteristic of a maturation process. This suggests potential immunomodulatory effects of polymyxins that could be explored in further research (Valentinis et al., 2005).

Bioactivity of Polymyxin Components

Research has been conducted on the synthesis and bioactivity investigation of individual components of polymyxins, including this compound. This includes examining their efficacy and toxicity against various bacterial strains, providing insights into their potential as new drug candidates (Cui et al., 2018).

Predictive Analysis of Polymyxin Resistance

Machine learning has been applied to predict polymyxin resistance in bacteria like Klebsiella pneumoniae, demonstrating that genomic data can be used to predict complex forms of antibiotic resistance. This approach could be valuable for anticipating resistance patterns in pathogens treated with polymyxins (Macesic et al., 2020).

Framework for Polymyxin Optimization

Research has proposed a framework for the optimization of polymyxins' clinical use, focusing on addressing gaps in knowledge and setting priorities for future research. This encompasses understanding dosing, pharmacopoeial standards, and susceptibility testing (Nation et al., 2015).

Properties

CAS No.

34167-45-8

Molecular Formula

C49H91N15O15

Molecular Weight

1130.35

IUPAC Name

N-[(2S)-4-amino-1-[[(2S,3R)-3-hydroxy-1-[[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3,12-bis[(1R)-1-hydroxyethyl]-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide

InChI

InChI=1S/C49H91N15O15/c1-24(2)10-8-9-11-36(69)55-29(12-17-50)43(73)63-39(28(7)68)49(79)61-35(23-65)46(76)58-33-16-21-54-47(77)37(26(5)66)62-44(74)32(15-20-53)57-40(70)31(14-19-52)59-48(78)38(27(6)67)64-45(75)34(22-25(3)4)60-41(71)30(13-18-51)56-42(33)72/h24-35,37-39,65-68H,8-23,50-53H2,1-7H3,(H,54,77)(H,55,69)(H,56,72)(H,57,70)(H,58,76)(H,59,78)(H,60,71)(H,61,79)(H,62,74)(H,63,73)(H,64,75)/t26-,27-,28-,29+,30+,31+,32+,33+,34-,35-,37+,38+,39+/m1/s1

InChI Key

AMOWTOQDROFIIR-ALESKEBOSA-N

SMILES

CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)C(C)O)CCN)CCN)C(C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Polymyxin D2; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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